

# 2,6-Difluoro-4-methoxyphenylacetic acid CAS number 886498-98-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 2,6-Difluoro-4-methoxyphenylacetic acid |
| Cat. No.:      | B1309079                                |

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Difluoro-4-methoxyphenylacetic Acid** (CAS: 886498-98-2): Synthesis, Properties, and Applications in Drug Discovery

## Introduction

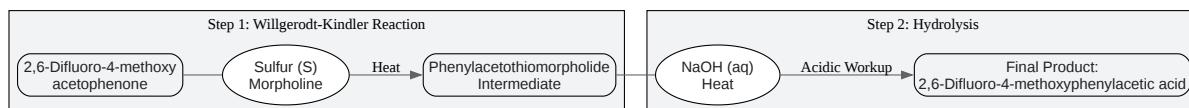
**2,6-Difluoro-4-methoxyphenylacetic acid** is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring ortho-difluoro groups, a para-methoxy moiety, and a phenylacetic acid core—confers specific steric and electronic properties that are increasingly sought after in the design of sophisticated therapeutic agents. Notably, it is recognized as a key component in the construction of protein degrader molecules, a cutting-edge modality in drug discovery.<sup>[1]</sup>

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2,6-Difluoro-4-methoxyphenylacetic acid**. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its analytical characterization, and the structural basis for its applications. We will explore its physicochemical properties, detail a robust synthetic protocol, outline methods for its characterization, discuss its primary role in drug discovery, and provide essential safety and handling information.

# Section 1: Physicochemical and Structural Properties

The utility of **2,6-Difluoro-4-methoxyphenylacetic acid** in synthesis is directly linked to its distinct chemical structure and physical properties. The ortho-difluoro substitution is particularly significant, as it sterically shields adjacent positions and modulates the electronic nature of the aromatic ring, which can enhance metabolic stability and binding affinity in biological systems.

Caption: Chemical Structure of **2,6-Difluoro-4-methoxyphenylacetic acid**.


Table 1: Key Physicochemical Properties

| Property          | Value                                                       | Reference(s)                                                |
|-------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 886498-98-2                                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 202.16 g/mol                                                | <a href="#">[2]</a>                                         |
| Appearance        | White to off-white solid                                    |                                                             |
| Melting Point     | 138-141 °C                                                  |                                                             |
| Purity            | Typically ≥95-97%                                           | <a href="#">[1]</a>                                         |
| Storage           | Room temperature, in a dry, tightly sealed container        | <a href="#">[1]</a> <a href="#">[2]</a>                     |

# Section 2: Synthesis and Purification

The synthesis of substituted phenylacetic acids can be approached through several routes, including the cyanomethylation of benzyl halides or the oxidation of corresponding phenylacetaldehydes.[\[4\]](#) However, for aryl ketones, the Willgerodt-Kindler reaction offers a powerful and reliable method for converting an acetyl group into a carboxylic acid (via a thioamide intermediate), making it an excellent choice for preparing the target molecule from a suitable acetophenone precursor.[\[5\]](#)[\[6\]](#)

The proposed synthesis begins with 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one, which undergoes reaction with sulfur and morpholine to form the thiomorpholide intermediate. This intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Difluoro-4-methoxyphenylacetic acid**.

## Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the physical state and properties of intermediates and the final product provide clear indicators of reaction progress and success.

Step 1: Synthesis of 2-((2,6-Difluoro-4-methoxyphenyl)acetyl)thiomorpholine (Thioamide Intermediate)

- Causality: The Willgerodt-Kindler reaction is chosen for its tolerance of various functional groups and its efficiency in converting aryl alkyl ketones to terminal amides or thioamides.<sup>[6]</sup> Morpholine acts as both a reagent and a solvent, while elemental sulfur serves as the oxidizing agent. The reaction proceeds through an enamine intermediate, which undergoes sulfanylation and rearrangement.<sup>[6]</sup>
- Methodology:
  - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

- Heat the mixture to reflux (approx. 129 °C) with vigorous stirring for 12-18 hours. The reaction mixture will darken, and the consumption of the starting ketone can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The thioamide intermediate should precipitate as a solid.
- Collect the solid by vacuum filtration, wash thoroughly with water to remove excess morpholine, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

### Step 2: Hydrolysis to **2,6-Difluoro-4-methoxyphenylacetic Acid**

- Causality: Thioamides are generally more resistant to hydrolysis than their amide counterparts.<sup>[8]</sup> Therefore, forcing conditions, such as heating in a strong aqueous base, are required to drive the reaction to completion, forming the carboxylate salt.<sup>[5][9]</sup> Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
- Methodology:
  - Suspend the crude thioamide intermediate from Step 1 in a 20% aqueous solution of sodium hydroxide (NaOH).
  - Heat the mixture to reflux for 8-12 hours. The reaction can be monitored for the evolution of morpholine (detectable by odor) and the dissolution of the solid as it converts to the soluble sodium salt.
  - Cool the reaction mixture to room temperature and filter to remove any unreacted starting material or sulfur residues.
  - Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.
  - A white precipitate of **2,6-Difluoro-4-methoxyphenylacetic acid** will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

#### Step 3: Purification by Recrystallization

- Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.
- Methodology:
  - Dissolve the crude, dried product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  - Collect the purified crystals by vacuum filtration and dry thoroughly. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

## Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **2,6-Difluoro-4-methoxyphenylacetic acid**. The following techniques provide complementary information for a complete structural elucidation.

Table 2: Expected Spectroscopic Data

| Technique           | Expected Features                                                                                                                                                                                        |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | ~10-12 ppm (broad singlet, 1H, -COOH), ~6.5-6.8 ppm (multiplet, 2H, Ar-H, showing coupling to Fluorine), ~3.8 ppm (singlet, 3H, -OCH <sub>3</sub> ), ~3.7 ppm (singlet, 2H, -CH <sub>2</sub> -)[10][11]  |
| <sup>13</sup> C NMR | ~175-180 ppm (C=O), ~160-165 ppm (d, J≈250 Hz, C-F), ~110-120 ppm (Ar-C), ~95-105 ppm (t, J≈25 Hz, Ar-C-H), ~56 ppm (-OCH <sub>3</sub> ), ~40 ppm (-CH <sub>2</sub> )[10][12]                            |
| IR (KBr)            | 2500-3300 cm <sup>-1</sup> (broad, O-H stretch), ~1700 cm <sup>-1</sup> (strong, C=O stretch), ~1620 cm <sup>-1</sup> (C=C aromatic stretch), ~1100-1250 cm <sup>-1</sup> (C-F stretch, C-O stretch)[13] |
| MS (ESI-)           | Expected m/z: 201.04 for [M-H] <sup>-</sup> (C <sub>9</sub> H <sub>7</sub> F <sub>2</sub> O <sub>3</sub> <sup>-</sup> ) [11]                                                                             |

## Section 4: Applications in Drug Discovery and Development

The primary application of **2,6-Difluoro-4-methoxyphenylacetic acid** is as a structural component or building block in the synthesis of complex pharmaceutical agents.[1][14] Its designation as a "Protein Degrader Building Block" points to its use in targeted protein degradation (TPD), a revolutionary therapeutic strategy.[1]

Targeted protein degradation utilizes heterobifunctional molecules, most notably PROTACs (Proteolysis-Targeting Chimeras), to eliminate disease-causing proteins. A PROTAC consists of two active domains connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

Caption: General structure of a PROTAC and the role of building blocks.

**2,6-Difluoro-4-methoxyphenylacetic acid** is an ideal scaffold for incorporation into the linker or warhead components of such degraders. The carboxylic acid handle allows for

straightforward amide bond formation to connect it to other parts of the molecule. The difluorophenyl moiety can serve several critical functions:

- **Metabolic Stability:** The C-F bond is exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- **Binding Affinity:** Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.
- **Modulation of Physicochemical Properties:** The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups and alter the molecule's overall lipophilicity and cell permeability, which are critical for oral bioavailability and efficacy.

Beyond protein degraders, phenylacetic acid derivatives are a well-established class of pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and have been explored as potential antidiabetic and antiepileptic agents.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling **2,6-Difluoro-4-methoxyphenylacetic acid**. The available safety data indicates that it is an irritant.[\[18\]](#)[\[19\]](#)

Table 3: GHS Hazard Information

| Pictogram(s)                                                                               | Signal Word | Hazard Statements                                                                                        | Precautionary Statements                                                                                                                                                                                                                                                           |
|--------------------------------------------------------------------------------------------|-------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|  alt text | Warning     | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

- Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[20][21]
- Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[20] Avoid contact with skin and eyes.
- Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[1]
- First Aid:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[18]
  - Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[18]

- Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[19]

## Conclusion

**2,6-Difluoro-4-methoxyphenylacetic acid** is more than just another chemical reagent; it is a specialized tool for the modern medicinal chemist. Its synthesis, while requiring careful execution of the Willgerodt-Kindler reaction and subsequent hydrolysis, is robust and yields a high-value product. The unique electronic and steric properties imparted by its fluorine and methoxy substituents make it an attractive building block for creating next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and in the development of novel medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. 886498-98-2|2,6-Difluoro-4-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]
- 12. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. scribd.com [scribd.com]
- 16. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. fishersci.pt [fishersci.pt]
- 19. fishersci.com [fishersci.com]
- 20. cdn isotopes.com [cdn isotopes.com]
- 21. himediadownloads.com [hemediadownloads.com]
- To cite this document: BenchChem. [2,6-Difluoro-4-methoxyphenylacetic acid CAS number 886498-98-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309079#2-6-difluoro-4-methoxyphenylacetic-acid-cas-number-886498-98-2]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)